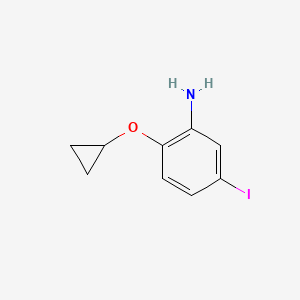

2-Cyclopropoxy-5-iodoaniline

Description

Significance of Aniline (B41778) Derivatives in Chemical Synthesis

Aniline, a simple aromatic amine with the formula C₆H₅NH₂, serves as a foundational structure for a vast class of organic compounds known as substituted anilines. wikipedia.org These derivatives, formed by replacing one or more hydrogen atoms on the aniline molecule with various functional groups, are of paramount importance in chemical synthesis. wisdomlib.org They act as versatile starting materials and key intermediates in the production of a wide array of more complex molecules. wisdomlib.orgorganic-chemistry.org

The significance of substituted anilines spans numerous sectors of the chemical industry. They are crucial precursors for synthesizing various dyes, including heterocyclic azo dyes. wisdomlib.org In the realm of materials science, they are used to manufacture precursors for polyurethanes. wikipedia.org Furthermore, their role in medicinal chemistry and pharmaceutical development is extensive, as they form the core structure of many biologically active compounds. organic-chemistry.org The synthesis of N-phenyl nicotinamide (B372718) derivatives, cinnoline (B1195905) derivatives, and benzothiazoles are just a few examples of their application. wisdomlib.org The ability to introduce different electron-donating or electron-withdrawing groups onto the aniline ring allows chemists to fine-tune the electronic properties and reactivity of the molecule, making substituted anilines indispensable tools in the design and execution of complex synthetic routes. wisdomlib.orgacs.org

Overview of Halogenated Aniline Precursors in Synthetic Routes

Among the myriad of substituted anilines, halogenated anilines stand out as particularly crucial synthetic precursors. nih.gov Aryl halides, including halogenated anilines, are critically important building blocks for constructing carbon-carbon and carbon-heteroatom bonds, which are fundamental operations in organic synthesis. nih.gov Their utility is most prominently showcased in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. rsc.orgrsc.org In these reactions, the halogen atom (F, Cl, Br, I) on the aniline ring acts as a "handle" or leaving group, allowing for the precise introduction of new functional groups at that specific position.

The reactivity of the halogenated aniline in these coupling reactions is dependent on the nature of the halogen. Iodoarenes are generally more reactive than bromoarenes, which are in turn more reactive than chloroarenes. rsc.org This differential reactivity allows for selective and sequential reactions on poly-halogenated substrates. Aromatic bromides are a class of highly important synthetic precursors. rsc.orgrsc.org

The synthesis of halogenated anilines themselves is a subject of extensive research. researchgate.net Classical electrophilic halogenation of anilines can sometimes suffer from a lack of regioselectivity. rsc.org Consequently, modern synthetic methods focus on achieving precise control over the position of halogenation. Recent advancements include transition metal-catalyzed C-H activation to direct halogenation to specific ortho-, meta-, or para- positions, overcoming the inherent electronic biases of the aniline ring. rsc.org For instance, palladium-catalyzed methods have been developed for the meta-C–H bromination of aniline derivatives. rsc.orgrsc.org

Contextualizing 2-Cyclopropoxy-5-iodoaniline within Contemporary Aniline Chemistry

This compound is a prime example of a modern, highly functionalized aniline derivative designed for sophisticated synthetic applications. Its structure incorporates three key features that make it a valuable building block: the aniline amino group, a cyclopropoxy substituent, and an iodo substituent.

| Property | Data | Source(s) |

| CAS Number | 1243406-30-5 | bldpharm.com, sigmaaldrich.com |

| Molecular Formula | C9H10INO | bldpharm.com, sigmaaldrich.com |

| Molecular Weight | 275.09 g/mol | bldpharm.com, sigmaaldrich.com |

| IUPAC Name | 2-(cyclopropyloxy)-5-iodoaniline | sigmaaldrich.com |

The presence of the iodine atom at the 5-position makes the molecule an excellent substrate for cross-coupling reactions. rsc.orgrsc.org As an iodoarene, it exhibits high reactivity, enabling the formation of new bonds under relatively mild conditions. acs.org This is particularly useful for synthesizing complex molecules, such as pharmaceuticals and advanced materials. For example, 2-iodoanilines are widely used as precursors for constructing heterocyclic ring systems like indoles and quinolines, which are common scaffolds in medicinal chemistry. researchgate.netmdpi.com

The cyclopropyl (B3062369) group, present as a cyclopropoxy ether at the 2-position, is another highly desirable feature. The cyclopropyl moiety is prevalent in medicinal chemistry due to its unique conformational and electronic properties. unl.pt It can act as a metabolically stable bioisostere for other groups and can lock molecules into their bioactive conformations, potentially enhancing their potency. unl.pt Its presence in a synthetic building block like this compound allows for the direct incorporation of this valuable motif into target molecules.

Finally, the aniline nitrogen atom provides an additional site for chemical modification. It can be acylated, alkylated, or used in cyclization reactions to build further molecular complexity. wikipedia.org The combination of these three functional elements—the reactive iodine handle, the medicinally relevant cyclopropoxy group, and the versatile aniline core—positions this compound as a sophisticated and powerful intermediate in contemporary organic synthesis, tailored for the efficient construction of complex and high-value chemical entities.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10INO |

|---|---|

Molecular Weight |

275.09 g/mol |

IUPAC Name |

2-cyclopropyloxy-5-iodoaniline |

InChI |

InChI=1S/C9H10INO/c10-6-1-4-9(8(11)5-6)12-7-2-3-7/h1,4-5,7H,2-3,11H2 |

InChI Key |

NYOZARGSZMCEQG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=C(C=C2)I)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclopropoxy 5 Iodoaniline and Analogous Structures

Strategies for Ortho- and Para-Substituted Aniline (B41778) Construction

The construction of ortho- and para-substituted anilines is fundamentally governed by the directing effects of the substituents on the aromatic ring during electrophilic substitution reactions. The amino group (-NH2) is a powerful activating and ortho-, para-directing group. Similarly, the cyclopropoxy group (-O-c-Pr) is also an activating, ortho-, para-director. In the target molecule, the iodo and cyclopropoxy groups are para to each other, and the amino group is ortho to the cyclopropoxy group. This arrangement dictates the synthetic strategy, which often involves introducing the substituents in a specific order to leverage their directing effects.

Achieving regioselectivity in the iodination of activated aromatic rings, such as those found in aniline or phenol (B47542) derivatives, is a critical step in the synthesis of molecules like 2-Cyclopropoxy-5-iodoaniline. The choice of iodinating agent and reaction conditions can significantly influence the position of iodination.

A variety of reagents are available for electrophilic iodination. uky.edu Elemental iodine (I2) can be used, but it often requires activation by an oxidizing agent or a Lewis acid to generate a more reactive iodine species. uky.edu Reagents such as N-Iodosuccinimide (NIS) are commonly used for the iodination of activated aromatic compounds. thieme-connect.com The regioselectivity of these reactions is highly dependent on the solvent and other additives. For instance, the iodination of anilines with NIS in polar solvents like DMSO typically yields para-iodinated products with high selectivity. thieme-connect.com Conversely, switching to less polar solvents such as benzene (B151609) in the presence of acetic acid can favor the formation of the ortho-isomer. thieme-connect.com

Other effective iodination systems include molecular iodine in the presence of silver salts like silver sulfate (B86663) (Ag2SO4). uky.edunih.govuky.edu These systems can provide good to excellent yields and often display high para-regioselectivity for phenols, anisoles, and anilines. uky.edunih.gov The specific choice of silver salt can also fine-tune the reaction's outcome. nih.govuky.edu

Table 1: Comparison of Selected Iodination Reagents for Activated Arenes

| Reagent/System | Typical Substrates | Common Solvents | General Regioselectivity |

|---|---|---|---|

| N-Iodosuccinimide (NIS) | Anilines, Phenols | DMSO, Acetonitrile | Para-selective in polar solvents thieme-connect.com |

| N-Iodosuccinimide (NIS)/AcOH | Anilines | Benzene | Ortho-selective in non-polar solvents thieme-connect.com |

| I2 / Silver Sulfate (Ag2SO4) | Anilines, Phenols, Anisoles | Ethanol, DCM | Generally Para-selective uky.edunih.gov |

| I2 / [bmim]HSO4 | Phenols, Anilines, Methoxyarenes | Acetonitrile | Regioselective with good yields researchgate.net |

The cyclopropoxy group is a key feature of the target molecule. Its introduction is typically achieved through the etherification of a corresponding phenol (an aryl alcohol). The cyclopropyl (B3062369) group itself is a strained three-membered ring which can impart unique electronic and conformational properties to a molecule. wikipedia.orgacs.org

The formation of an aryl ether bond is a fundamental transformation in organic synthesis. Several methods are available for this purpose.

Williamson Ether Synthesis : This classic method involves the reaction of a phenoxide ion (formed by deprotonating a phenol with a strong base) with an alkyl halide. wikipedia.org For the synthesis of a cyclopropyl ether, the phenoxide would be reacted with a cyclopropyl halide. This reaction proceeds via an SN2 mechanism. wikipedia.org

Ullmann Condensation : This method is used for synthesizing bis-aryl ethers by reacting an aryl halide with a phenol in the presence of a copper-based catalyst. While not directly applicable to making alkyl-aryl ethers, it is a key reaction in aryl ether synthesis. wikipedia.org

Modern Catalytic Methods : Palladium-catalyzed reactions have been developed for the allylic etherification of phenols, demonstrating the utility of transition metals in forming C-O bonds under mild conditions. frontiersin.org Other metal-catalyzed cross-coupling reactions, for example, using cyclopropylboronic acid, can also be employed to form the desired ether linkage. researchgate.net

The synthesis of the cyclopropoxy moiety requires a source of the cyclopropyl group. This can be achieved through various precursors and reaction types.

One common strategy involves the reaction of a phenol with a cyclopropyl halide (e.g., bromocyclopropane) under basic conditions, following the Williamson ether synthesis pathway. Another approach is the copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid, a method that could potentially be adapted for O-cyclopropylation. researchgate.net

Alternatively, a two-step sequence involving alkenylation followed by cyclopropanation can be used. researchgate.net For instance, a phenol could be converted to an aryl vinyl ether, which is then subjected to a cyclopropanation reaction, such as the Simmons-Smith reaction, to form the cyclopropyl ring. Cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents have also been shown to be effective for introducing the cyclopropyl group onto alkyl chains, showcasing a modern approach to forming bonds with this strained ring. organic-chemistry.orgacs.org

Introduction of the Cyclopropoxy Functionality

Convergent and Divergent Synthesis Routes to Substituted Anilines

Divergent Synthesis : A divergent synthesis begins with a common intermediate that is then elaborated into a variety of different, but structurally related, final products. researchgate.netnih.gov For example, one could synthesize 2-cyclopropoxyaniline (B36105) as a central intermediate. This compound could then be subjected to various halogenation reactions (iodination, bromination, chlorination) to produce a library of 2-cyclopropoxy-5-haloaniline analogs. This approach is highly valuable for creating compound libraries for biological screening and drug discovery. nih.gov

Sustainable Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and green principles. The synthesis of anilines, which traditionally can involve harsh conditions and hazardous reagents, is an area where green chemistry can have a significant impact.

One of the most common industrial routes to anilines involves the nitration of an aromatic ring followed by the reduction of the nitro group. researchgate.net Traditional reduction methods often use metal catalysts with hydrogen gas at high pressures and temperatures, which are energy-intensive processes. specchemonline.com

More sustainable alternatives are being actively researched:

Electrocatalytic Reduction : Researchers have developed methods to create anilines at room temperature and pressure by passing an electrical current through water containing a dissolved redox mediator. specchemonline.com This mediator transfers protons and electrons to the nitrobenzene (B124822) starting material, reducing it to the corresponding aniline with high yields and selectivity, potentially powered by renewable electricity. specchemonline.com

Benign Catalysts : The use of eco-friendly and inexpensive catalysts is another key principle of green chemistry. For example, magnesium sulfate has been shown to be an effective catalyst for the acetylation of aniline, avoiding the use of toxic reagents like acetic anhydride. ijtsrd.com

Chemoenzymatic Processes : Combining chemical and enzymatic steps can lead to more sustainable synthetic routes. rsc.org Enzymes can offer high selectivity under mild conditions, reducing waste and energy consumption.

Renewable Precursors : There is growing interest in synthesizing functionalized quinolines and anilines from renewable and environmentally friendly precursors like amino acids, moving away from fossil-based resources. organic-chemistry.org

These green approaches aim to reduce the environmental footprint of chemical synthesis by minimizing waste, avoiding hazardous substances, improving energy efficiency, and utilizing renewable feedstocks. rsc.org

Reaction Mechanisms and Pathways Involving 2 Cyclopropoxy 5 Iodoaniline

Mechanistic Insights into Aryl Iodide Reactivity in 2-Cyclopropoxy-5-iodoaniline

The carbon-iodine bond in this compound is the weaker than carbon-bromine and carbon-chlorine bonds, making it more susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions. This enhanced reactivity allows for milder reaction conditions and broader substrate scope.

Palladium-catalyzed carbonylation reactions of 2-iodoaniline (B362364) derivatives, such as this compound, provide a direct route to quinolinone structures. These reactions typically involve the oxidative addition of the aryl iodide to a palladium(0) species, followed by the insertion of carbon monoxide and subsequent intramolecular cyclization.

A plausible mechanistic pathway for the synthesis of a quinolinone derivative from this compound would begin with the formation of an arylpalladium(II) complex. Subsequent coordination and insertion of a carbon monoxide molecule lead to an acylpalladium intermediate. If reacted with an alkyne, a subsequent insertion of the alkyne and reductive elimination can lead to the formation of the quinolinone ring system. A variety of functionalized 2-alkoxyquinolines can be synthesized through palladium-catalyzed cascade reactions of N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides with primary alcohols. nih.gov

Table 1: Examples of Palladium-Catalyzed Carbonylative Cyclizations

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| N-(2-iodophenyl)-N-tosyl-1,3-butadiynamide | Primary Alcohol, Pd-catalyst | 4-alkenyl 2-alkoxyquinoline | Varies |

| 2-Iodoaniline derivative | CO, Alkyne, Pd-catalyst | Quinolinone derivative | Varies |

This table is illustrative and based on general methodologies for quinoline (B57606) synthesis.

The Sonogashira coupling, a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl halide, is a powerful tool for the formation of carbon-carbon bonds. daneshyari.com When applied to this compound, this reaction can be followed by an intramolecular cyclization to generate a variety of heterocyclic compounds.

The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide to a Pd(0) complex is followed by transmetalation from a copper(I) acetylide intermediate, which is formed in the copper cycle. Reductive elimination then yields the coupled product and regenerates the Pd(0) catalyst. Subsequent intramolecular cyclization can be promoted by the same catalytic system or by changing the reaction conditions. This domino approach has been successfully employed for the synthesis of indolequinones, benzofurans, and furo/thieno[2,3-b]quinoxalines. daneshyari.comresearchgate.netrsc.org

Table 2: Heterocycle Synthesis via Sonogashira Coupling and Cyclization

| Aryl Halide | Alkyne | Catalyst System | Product |

| Halogenated naphthoquinone | Terminal alkyne | Pd/Cu | Indolequinone |

| 2-Iodoarene | Terminal alkyne | PEPPSI-Pd complexes | Benzofuran/Indole (B1671886) |

| 2-Chloro-3-methoxyquinoxaline | Terminal alkyne | Pd/Cu | 2-phenylfuro[2,3-b]quinoxaline |

This table is based on reported methodologies for domino Sonogashira coupling-cyclization reactions.

The Larock indole synthesis is a palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne to produce 2,3-disubstituted indoles. wikipedia.org This reaction is highly versatile and can be applied to substrates like this compound to construct complex indole frameworks.

The mechanism of the Larock annulation proceeds through several key steps:

Oxidative addition of the ortho-iodoaniline to a palladium(0) catalyst.

Coordination and regioselective syn-insertion of the alkyne into the arylpalladium bond. The regioselectivity is often controlled by steric factors, with the larger substituent on the alkyne directing itself away from the aryl group. ub.edu

Intramolecular cyclization, where the aniline (B41778) nitrogen attacks the newly formed vinylpalladium species.

Reductive elimination to afford the indole product and regenerate the palladium(0) catalyst. wikipedia.org

The reaction conditions, including the choice of base, solvent, and ligands, can be optimized to achieve high yields and regioselectivity. researchgate.netacs.org

Table 3: Regioselectivity in Larock Annulation

| 2-Iodoaniline Derivative | Alkyne Substituents | Major Product Regioisomer | Reference |

| o-Iodoaniline | Large alkyl, Phenyl | 2-Alkyl-3-phenylindole | researchgate.net |

| o-Iodoaniline | Small alkyl, Phenyl | 3-Alkyl-2-phenylindole | researchgate.net |

| N-acyl-2-iodoaniline | Aryl-substituted alkyne | Good yield of corresponding indole | acs.org |

Copper-catalyzed reactions offer an alternative and often more economical approach to the synthesis of heterocyclic compounds from aryl iodides. These reactions can proceed through various mechanisms, including Ullmann-type couplings and domino reactions. For instance, a copper-catalyzed domino Sonogashira coupling followed by an intramolecular 5-exo-dig cyclization has been developed for the synthesis of 1,3-dihydro-2-benzofurans. nih.gov

In the context of this compound, copper-mediated pathways could be envisioned for the synthesis of benzimidazoles through cyclization with nitriles. nih.gov The mechanism likely involves the coordination of both the aniline and the nitrile to a copper center, facilitating intramolecular C-N bond formation.

Table 4: Examples of Copper-Mediated Cyclizations

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| o-Bromoarylamine, Nitrile | Cu-catalyst, ligand-free | Benzimidazole | up to 98% |

| o-Bromobenzyl tertiary alcohol, Terminal aryl alkyne | Cu-catalyst | 1,3-dihydro-2-benzofuran | Varies |

This table is based on reported copper-catalyzed cyclization methodologies.

Hypervalent iodine reagents have emerged as powerful and environmentally benign alternatives to heavy metals for a wide range of oxidative transformations. sci-hub.se These compounds, such as iodonium (B1229267) salts, can act as excellent arylating agents. The reactivity of hypervalent iodine compounds stems from the electrophilic nature of the iodine(III) or iodine(V) center.

In transformations involving aryl iodides, hypervalent iodine reagents can be used to mediate a variety of reactions, including oxidative cyclizations and functional group transfers. For example, the oxidation of alcohols can be achieved using catalytic amounts of o-iodoxybenzoic acid (IBX). nsf.gov While direct transformations of this compound using hypervalent iodine reagents are not extensively documented in the provided search results, the general reactivity patterns suggest potential applications in C-N and C-O bond-forming reactions to construct heterocyclic systems. The reactions are typically initiated by the coordination of a nucleophile to the hypervalent iodine center, followed by reductive elimination of the desired product. acs.org

Table 5: Common Hypervalent Iodine Reagents and Their Applications

| Reagent | Oxidation State | Typical Applications |

| Phenyliodine diacetate (PIDA) | III | Oxidative cyclizations, Acetoxylations |

| Iodosylbenzene (PhIO) | III | Oxygen transfer reactions |

| Dess-Martin periodinane (DMP) | V | Oxidation of alcohols to aldehydes/ketones |

| 2-Iodoxybenzoic acid (IBX) | V | Oxidation of alcohols, amines, and other functional groups |

Hypervalent Iodine Chemistry in Transformations of Aryl Iodides

Oxidative Activation of the Aryl-Iodine Bond

The aryl-iodine bond in this compound can be activated through oxidation. Due to the relatively low oxidation potential of iodine compared to other halogens, the iodine atom can be readily oxidized to form hypervalent iodine species. rsc.orgyoutube.com This activation transforms the iodo-group from a simple leaving group into a highly reactive functional group capable of transferring the aryl moiety.

The process typically involves treating the iodoaniline with a strong oxidizing agent to produce λ³-iodanes, such as diaryliodonium salts, or λ⁵-iodanes, like 2-iodoxybenzoic acid (IBX) analogues. rsc.orgyoutube.com These hypervalent iodine compounds are valuable in synthesis because they can participate in reactions under transition-metal-free conditions, offering a greener alternative to traditional metal-catalyzed methods. rsc.orgyoutube.com For instance, diaryliodonium salts derived from this compound can act as powerful arylating agents for a wide range of nucleophiles. rsc.org

Ligand Exchange and Coupling Mechanisms

The aryl-iodine bond of this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as those developed by Heck, Negishi, and Suzuki, which were recognized with the 2010 Nobel Prize in Chemistry. wikipedia.org These reactions fundamentally rely on a catalytic cycle involving a low-valent transition metal, typically palladium(0). wikipedia.orguni-muenchen.deyoutube.com

The general mechanism proceeds through three key elementary steps:

Oxidative Addition : The low-valent palladium(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step and results in the formation of a square planar palladium(II) complex. wikipedia.orguni-muenchen.decsbsju.edu The high reactivity of aryl iodides compared to bromides or chlorides makes this step particularly efficient. csbsju.edu

Transmetalation (Ligand Exchange) : A second coupling partner, typically an organometallic reagent (e.g., organoboron, organozinc, or organotin), transfers its organic group to the palladium(II) complex. uni-muenchen.deacs.org This step displaces the iodide ligand, creating a new diorganopalladium(II) intermediate where both organic fragments are bound to the metal center.

Reductive Elimination : The final step involves the coupling of the two organic ligands, forming a new carbon-carbon or carbon-heteroatom bond. wikipedia.orglibretexts.org This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.comcsbsju.edu For reductive elimination to occur, the two groups must be positioned cis to each other on the metal center. wikipedia.orglibretexts.org

This mechanistic cycle provides a powerful and versatile method for modifying the aromatic core of this compound, enabling the introduction of a wide variety of substituents.

| Catalytic Cycle Step | Description | Metal Oxidation State Change |

| Oxidative Addition | Insertion of Pd(0) into the Aryl-Iodine bond. | Pd(0) → Pd(II) |

| Transmetalation | Exchange of the iodide ligand with an organic group from another organometallic reagent. | Pd(II) → Pd(II) |

| Reductive Elimination | Formation of the new C-C or C-X bond and regeneration of the catalyst. | Pd(II) → Pd(0) |

Generation and Reactivity of Aryl Cation, Radical, and Aryne Equivalents

Depending on the reaction conditions, the activated aryl-iodine bond in this compound can serve as a precursor to several highly reactive intermediates. rsc.orgyoutube.com

Aryl Cation Equivalents : Diaryliodonium salts, formed via oxidative activation, can act as aryl cation synthons. rsc.orgyoutube.com The iodoarene moiety is an excellent leaving group, facilitating the transfer of the 2-cyclopropoxy-5-aminophenyl group to nucleophiles.

Aryl Radical Equivalents : Under photochemical conditions or via single-electron transfer (SET) processes, the aryl-iodine bond can undergo homolytic cleavage to generate an aryl radical. rsc.org This radical species can then participate in various cascade reactions, including intramolecular cyclizations or additions to unsaturated systems.

Aryne Equivalents : In the presence of a strong base, this compound can potentially undergo elimination to form a highly reactive aryne intermediate (a dehydrobenzene). This process would involve deprotonation ortho to the iodine atom. Arynes are exceptionally reactive dienophiles and electrophiles, readily undergoing cycloaddition reactions or reacting with nucleophiles. rsc.orgmdpi.com

| Reactive Intermediate | Generation Method | Typical Subsequent Reactions |

| Aryl Cation Equivalent | From diaryliodonium salts | Nucleophilic arylation |

| Aryl Radical | Photolysis, SET | Radical cyclization, addition |

| Aryne Equivalent | Strong base | Cycloaddition, nucleophilic addition |

Iodine/Dimethyl Sulfoxide (B87167) (I2/DMSO)-Mediated Oxidations and Cyclizations

The combination of molecular iodine (I₂) and dimethyl sulfoxide (DMSO) serves as a potent, metal-free oxidizing system. rsc.orgresearchgate.net In this system, DMSO acts as the terminal oxidant, while I₂ often functions as a catalyst. researchgate.net This reagent combination is known to promote a variety of transformations, including the synthesis of sulfide (B99878) anilines from anilines and thiols, and can lead to simultaneous iodination and sulfenylation. rsc.org Although specific studies on this compound are not prevalent, the aniline functional group makes it a plausible substrate for I₂/DMSO-mediated reactions. For instance, this system could facilitate oxidative coupling reactions or intramolecular cyclizations involving the amine group, potentially leading to the formation of novel heterocyclic structures.

Reactivity of the Cyclopropoxy Moiety in this compound

The cyclopropyl (B3062369) group is a three-membered carbocycle with significant ring strain. This inherent strain endows the cyclopropoxy moiety with unique reactivity, distinguishing it from larger, more stable cycloalkyl ethers.

Ring-Opening Reactions of the Cyclopropyl Ether

The high strain energy of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions under various conditions. This transformation converts the strained three-membered ring into a more stable acyclic system.

Radical-Mediated Ring Opening : The cyclopropyl group can undergo ring-opening via a radical pathway. This process can be initiated by single-electron oxidation of the aromatic ring, leading to an aryl radical cation. Subsequent fragmentation of the cyclopropane ring can generate a distal alkyl radical, which can then be trapped by a nucleophile or participate in further cyclization reactions.

Electrophilic and Acid-Catalyzed Ring Opening : In the presence of electrophiles or strong acids, the cyclopropyl ether can be activated towards ring cleavage. Protonation of the ether oxygen followed by nucleophilic attack can lead to the formation of a homoallylic alcohol or its derivatives.

Transition Metal-Mediated Ring Opening : Transition metals can induce ring-opening through oxidative addition into one of the C-C bonds of the cyclopropane ring, forming a metallacyclobutane intermediate. This pathway is a key step in various catalytic difunctionalization and cycloaddition reactions.

Participation in Cycloaddition and Annulation Reaction Pathways

The unique electronic properties of the cyclopropane ring, which exhibits some characteristics of a C=C double bond, allow it to participate in cycloaddition reactions. While less common than for simple alkenes, aryl-substituted cyclopropanes can engage in formal [3+2] or [5+2] cycloaddition reactions with appropriate reaction partners, leading to the construction of five- or seven-membered ring systems. These transformations often proceed through a stepwise mechanism involving the formation of a zwitterionic or diradical intermediate after initial ring-opening. Annulation reactions, where a new ring is fused onto the existing aromatic core, could potentially be designed to involve the cyclopropoxy group as a three-carbon building block following an initial ring-opening event.

Reactivity of the Aniline Nitrogen in this compound

Nucleophilic Characteristics and Subsequent Transformations

The nitrogen atom of the primary amino group in this compound is nucleophilic and can participate in a variety of chemical transformations. This nucleophilicity allows it to react with a range of electrophiles. Common reactions involving the aniline nitrogen include acylation, alkylation, and arylation.

Acylation: The aniline can be readily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. This transformation is often used to protect the amino group or to introduce new functional groups.

Alkylation: Alkylation of the aniline nitrogen can be achieved using alkyl halides. However, overalkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, can be a competing process.

Arylation: The aniline nitrogen can also undergo arylation reactions, such as the Buchwald-Hartwig amination, to form diarylamines. This reaction is a powerful tool for constructing carbon-nitrogen bonds.

While specific studies detailing the nucleophilic transformations of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the general behavior of substituted anilines. The presence of the ortho-cyclopropoxy group may exert some steric hindrance, potentially slowing down the rate of reaction with bulky electrophiles.

Below is a table summarizing the expected nucleophilic reactions of the aniline nitrogen in this compound based on general principles of organic chemistry.

| Reaction Type | Electrophile Example | Expected Product Structure |

| Acylation | Acetyl chloride | N-(2-cyclopropoxy-5-iodophenyl)acetamide |

| Alkylation | Methyl iodide | N-methyl-2-cyclopropoxy-5-iodoaniline |

| Arylation | Phenyl bromide | N-phenyl-2-cyclopropoxy-5-iodoaniline |

This table is illustrative and based on the expected reactivity of anilines.

Role in Intramolecular Cyclization Reactions for Heterocycle Formation

The structure of this compound, featuring a nucleophilic amino group and a strategically positioned iodine atom, makes it a potential precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. The iodine atom can be transformed into other functional groups or can participate directly in cyclization reactions, for instance, through transition-metal-catalyzed cross-coupling reactions followed by cyclization.

A common strategy for heterocycle formation from haloanilines involves the introduction of a side chain that can subsequently react with the aniline nitrogen in an intramolecular fashion. For example, a side chain containing a carbonyl group, an alkyne, or an alkene can be introduced at the ortho position to the amino group (though in this case, the iodine is at the meta position to the amino group, which presents different cyclization possibilities).

Given the substitution pattern of this compound, intramolecular cyclization would typically involve a reaction between the aniline nitrogen and a functional group introduced at the ortho position (position 6) or a reaction involving the iodine at position 5. For instance, if a suitable group is introduced ortho to the amino group, a 5- or 6-membered ring could be formed.

While specific examples of intramolecular cyclization reactions starting from this compound are not readily found in the surveyed literature, analogous transformations with other iodoanilines are well-documented. For example, the synthesis of indoles from 2-iodoanilines via a Sonogashira coupling with a terminal alkyne, followed by a base-mediated or transition-metal-catalyzed cyclization, is a well-established method. Although this compound has the iodo substituent at the 5-position, similar principles could be applied if a reactive partner is introduced at an appropriate position to facilitate cyclization.

The table below outlines hypothetical intramolecular cyclization pathways for derivatives of this compound leading to heterocycle formation.

| Precursor Derivative of this compound | Reaction Type | Resulting Heterocycle |

| N-alkenyl-2-cyclopropoxy-5-iodoaniline | Intramolecular Heck reaction | Indole derivative |

| 2-Cyclopropoxy-5-iodo-N-(2-oxopropyl)aniline | Intramolecular amination | Dihydro-1H-pyrrolo[2,3-f]indole derivative |

| This compound coupled with an ortho-halobenzaldehyde | Intramolecular Buchwald-Hartwig amination | Dibenz[b,f]azepine derivative |

This table presents theoretical pathways based on known cyclization strategies for substituted anilines.

Advanced Applications in Complex Molecular Synthesis

Development of Novel Synthetic Methodologies and StrategiesThe literature does not contain examples of new synthetic methods or strategies that have been developed specifically utilizing 2-Cyclopropoxy-5-iodoaniline.

Due to the absence of specific data for "this compound" in the context of the requested outline, this article cannot be generated with the required scientific accuracy and detail.

Considerations of Stereochemical Control in Syntheses Utilizing this compound

In the realm of complex molecular synthesis, the precise control of stereochemistry is paramount for achieving the desired biological activity and physical properties of a target molecule. While specific studies on the stereochemical control in reactions directly involving this compound are not extensively documented in publicly available literature, a comprehensive understanding can be extrapolated from established principles of asymmetric synthesis applied to structurally related compounds. The unique combination of a nucleophilic aniline (B41778), a sterically demanding cyclopropoxy group, and a versatile iodo-substituent in this compound presents a number of opportunities and challenges for stereochemical control.

The primary considerations for inducing stereoselectivity in synthetic routes utilizing this compound can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled methods.

A key functional handle for introducing stereochemistry is the aniline group. It can be derivatized to form chiral amides, carbamates, or sulfonamides, which can then direct subsequent bond-forming reactions. For instance, the use of a chiral auxiliary, such as a derivative of a natural product like camphorsulfonic acid or a synthetic entity like a chiral oxazolidinone, can create a chiral environment around the aniline nitrogen. This can influence the facial selectivity of reactions at or near the aromatic ring.

Furthermore, the aniline group can participate in asymmetric catalysis. Transition metal-catalyzed reactions, such as asymmetric hydrogenation of imines derived from the aniline, or enantioselective C-N bond forming reactions, can establish a stereocenter. The choice of a chiral ligand, for example, a chiral phosphine (B1218219) ligand in a palladium-catalyzed reaction, is crucial for achieving high enantioselectivity.

The cyclopropoxy group, with its rigid three-membered ring, can exert significant steric influence on adjacent reactive centers. In reactions such as ortho-lithiation followed by quenching with an electrophile, the cyclopropoxy group could direct the incoming electrophile to a specific face of the molecule, leading to diastereoselectivity. The steric bulk of this group may also play a role in controlling the atropisomerism of biaryl compounds synthesized via cross-coupling reactions involving the iodo-substituent.

The iodo-substituent is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. When a chiral center is present elsewhere in the molecule, the stereochemical outcome of these reactions is a critical consideration. While the coupling reaction itself occurs at an achiral sp2-hybridized carbon, the presence of a nearby stereocenter can influence the rotational barrier of the resulting biaryl bond, potentially leading to atropisomers. The choice of catalyst, ligands, and reaction conditions can be optimized to favor the formation of a single atropisomer.

To illustrate the potential for stereochemical control in reactions involving iodoanilines, the following hypothetical data table presents representative results for an asymmetric reaction of a substituted iodoaniline, based on known methodologies for similar substrates.

| Entry | Chiral Catalyst/Auxiliary | Reaction Type | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | (R)-BINAP-RuCl₂ | Asymmetric Hydrogenation of an Imine Derivative | 95 | 98 |

| 2 | Chiral Phosphoric Acid | Asymmetric Pictet-Spengler Reaction | 88 | 92 |

| 3 | (S)-Tol-BINAP-Pd(dba)₂ | Asymmetric Buchwald-Hartwig Amination | 92 | 95 |

| 4 | Evans' Oxazolidinone Auxiliary | Diastereoselective Alkylation | 85 | >99 (de) |

Note: The data presented in this table is hypothetical and for illustrative purposes only, representing typical outcomes for stereoselective reactions of related aniline derivatives. de refers to diastereomeric excess.

Computational and Theoretical Investigations of 2 Cyclopropoxy 5 Iodoaniline Reactivity

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Intermediates

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to interpret experimental findings and provide a theoretical understanding of chemical processes. nih.gov By calculating the electronic structure of molecules, DFT can map out entire reaction pathways, identify transient intermediates, and determine the feasibility of proposed mechanisms.

For 2-Cyclopropoxy-5-iodoaniline, DFT calculations could be employed to study various reactions, such as oxidation or C-N bond formation. For instance, in the oxidation of substituted anilines by oxidants like Ferrate(VI), DFT studies have revealed that the reaction proceeds via a Hydrogen Atom Transfer (HAT) mechanism. nih.gov Such calculations identify the formation of an aniline (B41778) radical as a crucial intermediate, from which all subsequent products are formed. nih.gov Similarly, DFT can be used to investigate the direct amination of benzene (B151609) on catalyst surfaces, exploring reaction intermediates and understanding the role of the catalyst in the reaction. nih.gov

A typical DFT study on the reaction mechanism of this compound would involve:

Geometry Optimization: Calculating the lowest-energy structures of the reactant, potential intermediates, and products.

Intermediate Identification: Locating stable species along the reaction coordinate that correspond to reaction intermediates. For example, in a catalyzed reaction, surface-bound species like anilide could be identified as key intermediates. nih.gov

Vibrational Frequency Analysis: Confirming that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface.

These studies provide a valuable microscopic view of the transformation, revealing the step-by-step process of bond breaking and formation.

Electronic Structure and Reactivity Predictions for Substituted Anilines

The electronic structure of a molecule is fundamental to its reactivity. The presence of substituents—a cyclopropoxy group at the ortho position and an iodine atom at the meta position relative to the amino group—significantly alters the charge distribution and electronic properties of the aniline core. chemrxiv.org DFT calculations can quantify these effects and predict the molecule's reactivity.

Key electronic properties and reactivity descriptors that can be computed include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. chemrxiv.org The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity) and its susceptibility to electrophilic attack, while the LUMO energy relates to its ability to accept electrons (electrophilicity) and its susceptibility to nucleophilic attack. chemrxiv.org The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. chemrxiv.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around a molecule, identifying electron-rich (red/yellow) and electron-poor (blue) regions. chemrxiv.org These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would likely show high electron density on the amino group and the aromatic ring, indicating reactivity towards electrophiles.

Mulliken Population Analysis: This analysis distributes the total electron population among the atoms in the molecule, providing insight into the partial atomic charges and how substituents influence the charge distribution. chemrxiv.org

Oxidation Potentials: There is a strong correlation between the computed energy of the HOMO and the one-electron oxidation potential for substituted anilines. umn.edu Computational models can predict these potentials with good accuracy. umn.edu

The table below illustrates typical data obtained from DFT calculations for a substituted aniline, in this case, m-iodoaniline, which shares the iodo-substituent with the target molecule. chemrxiv.org

| Property | Calculated Value (m-iodoaniline) | Significance |

| HOMO Energy | -5.87 eV | Indicates electron-donating ability and susceptibility to oxidation. |

| LUMO Energy | -0.85 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 5.02 eV | Relates to chemical reactivity and kinetic stability. chemrxiv.org |

| Dipole Moment | 2.53 Debye | Influences intermolecular interactions and solubility. |

| Total Polarizability (α) | 116.1 Bohr³ | Describes the molecule's response to an external electric field. |

| First Hyperpolarizability (β) | 497.8 Bohr³ | Relates to non-linear optical (NLO) properties. |

This interactive table is based on data for a structurally related compound, m-iodoaniline, to exemplify the outputs of DFT calculations.

Transition State Analysis and Energetic Profiles of Key Transformations

A chemical reaction proceeds from reactants to products via a high-energy configuration known as the transition state (TS). The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. DFT transition-state modeling is a powerful technique for locating these fleeting structures and calculating their energies. acs.org

For a reaction involving this compound, computational chemists would:

Propose a Reaction Pathway: Based on chemical intuition or experimental evidence, a plausible mechanism is outlined.

Locate the Transition State: Sophisticated algorithms are used to find the saddle point on the potential energy surface that connects reactants and products. This involves optimizing the molecular geometry to a structure with exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Calculate the Activation Energy: The energy of the transition state is calculated relative to the reactants. A lower activation energy implies a faster reaction. DFT has been successfully used to calculate activation energies for reactions like the Michael addition to predict mutagenicity. acs.org

Construct an Energetic Profile: By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides a detailed thermodynamic and kinetic picture of the reaction.

Advanced methods can also be used to study more complex phenomena, such as intersystem crossings between different electronic spin states (e.g., singlet to triplet), by locating minimum energy crossing points (MECPs). chemrxiv.org

Computational Approaches to Selectivity in Reactions

Substituted anilines can often react at multiple sites, leading to different isomers (regioselectivity). Computational chemistry is particularly effective at explaining and predicting the selectivity of chemical reactions. The observed product distribution is often determined by the relative activation energies of the transition states leading to the different possible products.

For example, in the iridium-catalyzed C-H borylation of anilines, DFT calculations have been instrumental in understanding ortho-selectivity. nih.gov By comparing the Gibbs free energies of the transition states for borylation at the ortho, meta, and para positions, researchers can predict which isomer will be the major product. nih.gov These models have shown that factors like hydrogen bonding between the aniline's N-H group and ligands on the catalyst can significantly lower the energy of the ortho transition state, thereby favoring the formation of the ortho-borylated product. nih.gov

To predict the selectivity in a reaction of this compound, a computational study would involve:

Modeling Competing Transition States: Identifying and calculating the energies of all plausible transition states that lead to different products.

Analyzing Steric and Electronic Effects: Decomposing the energy differences between transition states to understand the contributions from steric hindrance, electronic effects of the substituents (cyclopropoxy and iodo), and noncovalent interactions. dntb.gov.ua

Predicting Product Ratios: Using the calculated activation energies and the Boltzmann distribution, it is possible to predict the theoretical ratio of products at a given temperature. While the exact numerical prediction may not perfectly match experimental results, the calculated trends are often highly reliable. nih.gov

By systematically evaluating the energetic landscape of competing reaction pathways, computational chemistry provides a rational basis for designing more selective and efficient chemical syntheses.

Future Research Directions and Perspectives

Catalyst Development for Enhanced Efficiency and Selectivity

One promising avenue is the advancement of palladium-catalyzed C-N cross-coupling reactions . While palladium catalysis is a cornerstone of modern organic synthesis, challenges such as catalyst deactivation and the need for expensive, complex ligands remain. nih.govwiley.com Future efforts could be directed towards designing more robust and active palladium catalysts with novel phosphine (B1218219) ligands that can operate under milder conditions and with lower catalyst loadings. wiley.comnih.gov The development of ligands specifically tailored for coupling sterically hindered or electronically challenging substrates could be particularly beneficial for the synthesis of complex aniline (B41778) derivatives. semanticscholar.org

Furthermore, exploring catalysts based on more abundant and less expensive metals like copper and nickel is a critical area of research. rsc.org Copper-catalyzed C-N coupling reactions, for instance, offer a cost-effective alternative to palladium-based systems. researchgate.net Research into nickel-catalyzed cross-couplings has also shown significant promise for the synthesis of anilines and their derivatives from various aryl electrophiles. rsc.org Developing nickel catalysts that are effective for the specific substitution pattern of 2-cyclopropoxy-5-iodoaniline could represent a significant step forward.

Below is a table summarizing potential catalyst systems for future investigation in the synthesis of this compound and its derivatives.

| Catalyst System | Potential Advantages | Research Focus |

| Palladium-based | High reactivity and broad substrate scope | Development of more robust and active phosphine ligands; reduction of catalyst loading. |

| Copper-based | Lower cost and good for certain C-N couplings | Optimization of reaction conditions and ligand design for improved efficiency. |

| Nickel-based | Cost-effective alternative to palladium | Exploration of ligand effects and expansion of substrate scope to include complex anilines. |

Sustainable Synthesis Approaches for this compound and its Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will undoubtedly prioritize the development of more sustainable and environmentally friendly synthetic methods. nih.govresearchgate.netnih.govchemrxiv.org

One key area is the use of greener solvents and reaction conditions . This could involve exploring reactions in water, ionic liquids, or bio-based solvents to reduce the reliance on volatile organic compounds. researchgate.net Additionally, developing synthetic pathways that are efficient at room temperature would significantly reduce energy consumption. researchgate.net

Another important aspect is atom economy , which focuses on maximizing the incorporation of all materials used in the process into the final product. chemistryworld.com Future synthetic strategies for this compound should aim to minimize the generation of byproducts and waste. This could be achieved through the design of cascade reactions or one-pot syntheses where multiple transformations occur in a single reaction vessel. nih.govresearchgate.net

The use of biocatalysis and chemoenzymatic processes also presents a promising avenue for the sustainable synthesis of aniline derivatives. rsc.org Enzymes can offer high selectivity and operate under mild, aqueous conditions, providing an environmentally benign alternative to traditional chemical methods. Research into identifying or engineering enzymes that can catalyze key steps in the synthesis of this compound could lead to highly efficient and sustainable manufacturing processes.

Exploration of Novel Reactivity Modes and Synthetic Applications

The unique combination of functional groups in this compound opens up a wide range of possibilities for exploring novel chemical transformations and synthetic applications.

The presence of the iodo group makes it an ideal substrate for a variety of cross-coupling reactions , such as Suzuki, Sonogashira, and Heck couplings. researchgate.netnih.gov These reactions would allow for the introduction of a wide range of substituents at the 5-position, leading to the synthesis of a diverse library of novel compounds with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net Research into optimizing the conditions for these cross-coupling reactions with this compound as the substrate will be a key focus.

The cyclopropoxy group is another intriguing feature. The strained three-membered ring can participate in unique chemical transformations. Future research could explore ring-opening reactions of the cyclopropyl (B3062369) group under specific conditions to generate novel molecular scaffolds. Additionally, the electronic effects of the cyclopropoxy group on the reactivity of the aniline ring warrant further investigation.

The aniline moiety itself can be readily functionalized. For instance, it can undergo diazotization followed by various transformations to introduce a wide array of functional groups. Furthermore, the development of methods for the direct C-H functionalization of the aromatic ring would provide a powerful tool for the late-stage modification of this compound and its derivatives. researchgate.net

The table below outlines potential synthetic transformations for exploring the reactivity of this compound.

| Functional Group | Reaction Type | Potential Products |

| Iodo Group | Suzuki, Sonogashira, Heck, Buchwald-Hartwig Cross-Coupling | Arylated, alkynylated, alkenylated, and aminated derivatives. |

| Cyclopropoxy Group | Ring-opening reactions | Novel aliphatic and heterocyclic structures. |

| Aniline Moiety | Diazotization, C-H functionalization | Diverse functionalized aniline derivatives. |

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for the rapid discovery of new molecules with desired properties has led to the development of automated and high-throughput synthesis platforms. drugtargetreview.comnih.govrsc.orgnih.govresearchgate.net Integrating the synthesis of this compound and its derivatives into these platforms will be crucial for accelerating the exploration of its chemical space and identifying potential applications.

High-throughput experimentation (HTE) can be employed to rapidly screen a large number of reaction conditions (catalysts, ligands, solvents, bases) to identify the optimal parameters for the synthesis of this compound and its subsequent functionalization. drugtargetreview.com This approach can significantly reduce the time and resources required for reaction optimization.

Automated synthesis platforms can then be used to prepare libraries of derivatives based on the optimized conditions. rsc.orgnih.gov These libraries can be screened for biological activity or other properties, facilitating the discovery of new drug candidates or functional materials. The development of robust and reliable synthetic protocols that are amenable to automation will be a key challenge and a significant area of future research.

This compound is a molecule with considerable untapped potential. Future research focused on the development of efficient and sustainable synthetic methods, the exploration of its unique reactivity, and its integration into modern high-throughput workflows will be instrumental in unlocking its full value. The insights gained from these studies will not only expand the synthetic chemist's toolbox but also pave the way for the discovery of novel compounds with important applications in various scientific disciplines.

Q & A

Basic Research Questions

Q. What are the key steps to synthesize 2-Cyclopropoxy-5-iodoaniline with high yield and purity?

- Methodological Answer : The synthesis involves (1) introducing the cyclopropoxy group via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions, (2) iodination at the 5-position using N-iodosuccinimide (NIS) in acidic media, and (3) purification via column chromatography. Critical parameters include temperature control (0–5°C for iodination), solvent selection (e.g., dichloromethane for cyclopropoxylation), and reaction time optimization. Monitor intermediates using thin-layer chromatography (TLC) and confirm final product purity via HPLC (>98%) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign signals for the cyclopropoxy group (δ ~3.5–4.5 ppm for protons adjacent to oxygen) and iodine’s deshielding effects on aromatic protons.

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 289.98) and fragmentation patterns.

- FT-IR : Verify amine (-NH2 stretching at ~3400 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functional groups.

Cross-validate with elemental analysis (C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurity artifacts. Implement:

- Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.

- Orthogonal Assays : Validate enzyme inhibition (e.g., IC50) with cellular viability assays (MTT/XTT).

- Batch Analysis : Compare bioactivity across synthetically distinct batches using LC-MS to rule out degradants. Reference longitudinal study designs to assess temporal effects .

Q. What computational strategies predict the regioselectivity of electrophilic substitutions in this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electron-rich sites (e.g., para to iodine for electrophilic attack).

- Molecular Dynamics (MD) : Simulate solvent effects on transition states (e.g., acetonitrile vs. DMF).

Validate predictions with experimental kinetic studies (e.g., competitive iodination vs. nitration) .

Q. How can degradation pathways of this compound under physiological conditions be systematically analyzed?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and light (ICH Q1B guidelines).

- LC-MS/MS : Identify degradation products (e.g., deiodinated or cyclopropane ring-opened derivatives).

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions .

Q. What experimental designs minimize side reactions during functionalization of this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block the amine (-NH2) with tert-butoxycarbonyl (Boc) during halogenation.

- Directed Ortho-Metalation : Use lithium diisopropylamide (LDA) to direct substituents meta to iodine.

- Statistical Design of Experiments (DoE) : Optimize stoichiometry and catalyst loading via response surface methodology .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies in NMR spectral data across laboratories?

- Methodological Answer :

- Standardized Protocols : Use deuterated solvents from the same supplier (e.g., DMSO-d6 vs. CDCl3).

- Internal Calibration : Add tetramethylsilane (TMS) or residual solvent peaks as references.

- Collaborative Cross-Validation : Share raw FID files between labs for independent processing .

Q. What statistical methods are appropriate for analyzing dose-dependent biological effects of this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill or Log-Logistic models (e.g., GraphPad Prism).

- ANOVA with Tukey’s Post Hoc : Compare multiple treatment groups (p < 0.05).

- Bootstrap Resampling : Estimate confidence intervals for IC50/EC50 values .

Ethical and Reporting Standards

Q. How to ensure compliance with ethical guidelines when studying this compound in biological systems?

- Methodological Answer :

- Institutional Review : Submit protocols to ethics committees for approval (e.g., IACUC for animal studies).

- FAIR Data Principles : Archive raw spectra, chromatograms, and bioassay data in repositories like Zenodo or PubChem.

- Conflict of Interest Declarations : Disclose funding sources and potential biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.